
(2r)-1-(Pyridin-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r)-1-(Pyridin-2-yl)propan-2-ol is an organic compound that features a pyridine ring attached to a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-1-(Pyridin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable propanol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
(2r)-1-(Pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The pyridine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
科学研究应用
(2r)-1-(Pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
The mechanism by which (2r)-1-(Pyridin-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- (2r)-1-(Pyridin-3-yl)propan-2-ol
- (2r)-1-(Pyridin-4-yl)propan-2-ol
- (2r)-1-(Pyridin-2-yl)butan-2-ol
Uniqueness
(2r)-1-(Pyridin-2-yl)propan-2-ol is unique due to its specific stereochemistry and the position of the pyridine ring. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(2R)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m1/s1 |
InChI 键 |
GAMOMPUVNAWKHH-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CC1=CC=CC=N1)O |
规范 SMILES |
CC(CC1=CC=CC=N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


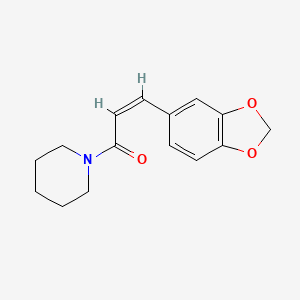
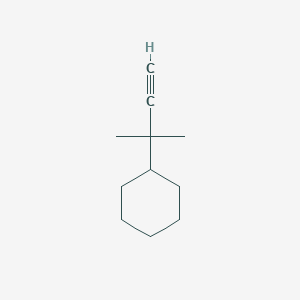

![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
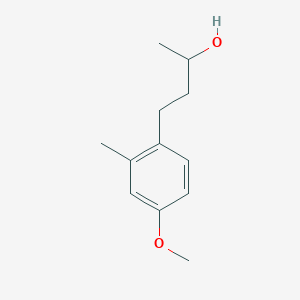

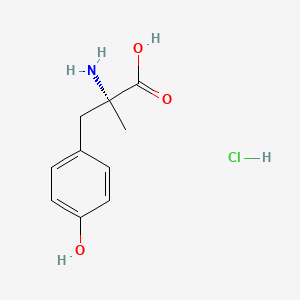
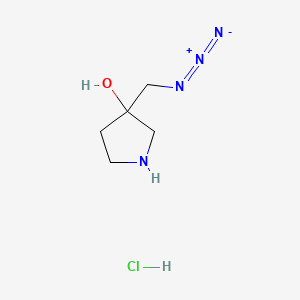
![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
![5-[3-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13587125.png)
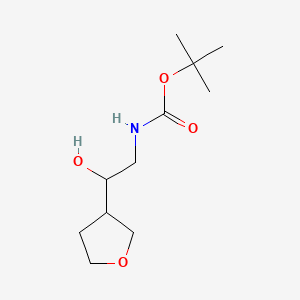

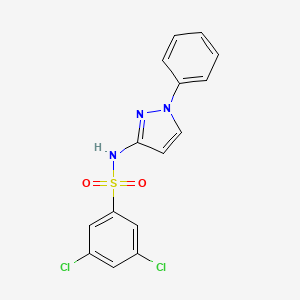
![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)
